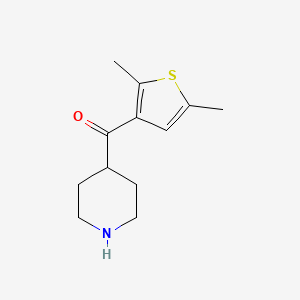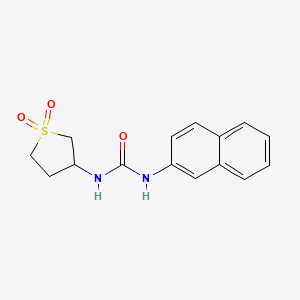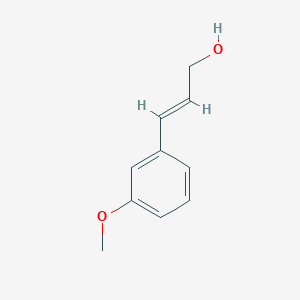![molecular formula C13H10N2O2S2 B12112835 6-(Phenylsulfonyl)benzo[d]thiazol-2-amine](/img/structure/B12112835.png)
6-(Phenylsulfonyl)benzo[d]thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-(Phénylsulfonyl)benzo[d]thiazol-2-amine est un composé chimique de formule moléculaire C13H10N2O2S2. Il s'agit d'un dérivé du benzothiazole, un composé hétérocyclique contenant à la fois du soufre et de l'azote dans sa structure.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 6-(Phénylsulfonyl)benzo[d]thiazol-2-amine implique généralement la réaction du 2-aminobenzothiazole avec le chlorure de phénylsulfonyle dans des conditions spécifiques. La réaction est généralement effectuée en présence d'une base telle que la triéthylamine ou la pyridine pour neutraliser l'acide chlorhydrique formé pendant la réaction. Le mélange réactionnel est souvent agité à température ambiante ou à des températures légèrement élevées pour assurer une conversion complète des matières premières en produit désiré .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de la 6-(Phénylsulfonyl)benzo[d]thiazol-2-amine ne soient pas largement documentées, l'approche générale impliquerait le passage à l'échelle des procédures de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, telles que la température, le solvant et le temps de réaction, pour maximiser le rendement et la pureté. De plus, la production industrielle impliquerait probablement l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et la capacité de mise à l'échelle.
Analyse Des Réactions Chimiques
Types de réactions
La 6-(Phénylsulfonyl)benzo[d]thiazol-2-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de sulfone.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonyle en un groupe sulfure.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle benzothiazole.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des réactions de substitution, souvent en présence d'une base.
Principaux produits formés
Oxydation : Dérivés de sulfone.
Réduction : Dérivés de sulfure.
Substitution : Divers dérivés benzothiazole substitués selon le nucléophile utilisé.
Applications de recherche scientifique
La 6-(Phénylsulfonyl)benzo[d]thiazol-2-amine a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément de base dans la synthèse de molécules organiques plus complexes.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de colorants et de pigments.
Mécanisme d'action
Le mécanisme d'action de la 6-(Phénylsulfonyl)benzo[d]thiazol-2-amine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les applications antimicrobiennes, elle peut inhiber la croissance des bactéries en interférant avec des enzymes essentielles ou des processus cellulaires. Dans la recherche sur le cancer, elle peut induire l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses en ciblant des voies de signalisation spécifiques .
Applications De Recherche Scientifique
6-(Phenylsulfonyl)benzo[d]thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-(Phenylsulfonyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
Benzothiazole : Le composé parent de la 6-(Phénylsulfonyl)benzo[d]thiazol-2-amine, connu pour ses diverses activités biologiques.
2-Aminobenzothiazole : Un précurseur dans la synthèse de divers dérivés du benzothiazole.
Chlorure de phénylsulfonyle : Un réactif utilisé dans la synthèse de dérivés sulfonyle.
Unicité
La 6-(Phénylsulfonyl)benzo[d]thiazol-2-amine est unique en raison de la présence à la fois du benzothiazole et du groupe phénylsulfonyle dans sa structure. Cette combinaison confère des propriétés chimiques distinctes et des activités biologiques potentielles qui ne sont pas observées dans les dérivés du benzothiazole plus simples .
Propriétés
Formule moléculaire |
C13H10N2O2S2 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
6-(benzenesulfonyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H10N2O2S2/c14-13-15-11-7-6-10(8-12(11)18-13)19(16,17)9-4-2-1-3-5-9/h1-8H,(H2,14,15) |
Clé InChI |
UJTUZXYQKZGCJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



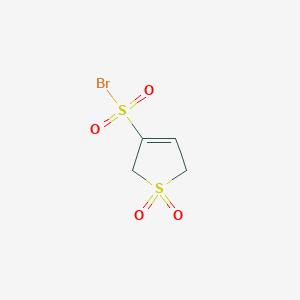



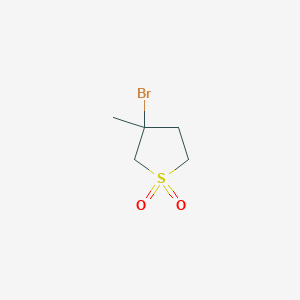
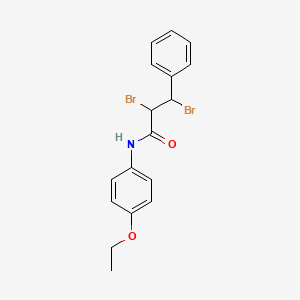
![2'-Bromo[1,1'-biphenyl]-4-amine](/img/structure/B12112796.png)
